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molecular formula C12H18O3 B8716004 1-(4-(1-Ethoxyethoxy)phenyl)ethanol

1-(4-(1-Ethoxyethoxy)phenyl)ethanol

Cat. No. B8716004
M. Wt: 210.27 g/mol
InChI Key: VZDCGVORAWCHEG-UHFFFAOYSA-N
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Patent
US05053507

Procedure details

In 210 ml of 1N ethanol solution of potassium hydroxide was dissolved 28 g (0.1 mole) of the R-form of 1-(4-(1-ethoxyethoxy)phenyl)ethyl butyrate obtained in Example 2 (i), (ii) or (iii), the mixture was reacted at room temperature over night, and the reaction mixture was concentrated under reduced pressure To the residue was added 200 ml of ether, and it was washed with 2N aqueous solution of sodium hydroxide 2 times and then with water 3 times. The resulting ether layer was dried with anhydrous magnesium sulfate and ether was distilled under reduced pressure. The residue was purified by silica gel chromatography (ethyl acetate/n-hexane=1/4) to give 18.9 g of R-form of 1-(4-(1-ethoxyethyoxy)phenyl)ethanol (yield: 90%).
Name
1-(4-(1-ethoxyethoxy)phenyl)ethyl butyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
( iii )
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:6][CH:7]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH:16]([O:18][CH2:19][CH3:20])[CH3:17])=[CH:11][CH:10]=1)[CH3:8])(=O)CCC>C(O)C.[OH-].[K+]>[CH2:19]([O:18][CH:16]([O:15][C:12]1[CH:11]=[CH:10][C:9]([CH:7]([OH:6])[CH3:8])=[CH:14][CH:13]=1)[CH3:17])[CH3:20] |f:2.3|

Inputs

Step One
Name
1-(4-(1-ethoxyethoxy)phenyl)ethyl butyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)OC(C)C1=CC=C(C=C1)OC(C)OCC
Name
Quantity
210 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[K+]
Name
( ii )
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
( iii )
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at room temperature over night
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure To the residue
ADDITION
Type
ADDITION
Details
was added 200 ml of ether, and it
WASH
Type
WASH
Details
was washed with 2N aqueous solution of sodium hydroxide 2 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting ether layer was dried with anhydrous magnesium sulfate and ether
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (ethyl acetate/n-hexane=1/4)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C)OC1=CC=C(C=C1)C(C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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